molecular formula C12H14O3 B164232 Ethyl 2-methyl-3-phenyloxirane-2-carboxylate CAS No. 41232-97-7

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate

Cat. No.: B164232
CAS No.: 41232-97-7
M. Wt: 206.24 g/mol
InChI Key: PTJLNEHAZVPEFQ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate, also known as BMK ethyl glycidate, is an organic compound with the molecular formula C12H14O3. It is a member of the glycidic esters family and is characterized by the presence of an oxirane (epoxide) ring and an ester functional group. This compound is notable for its applications in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate can be synthesized through the Darzens condensation reaction. This involves the reaction of acetophenone with the ethyl ester of monochloroacetic acid in the presence of a base. The reaction proceeds via the formation of an intermediate glycidic acid, which is then esterified to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The product is then purified through distillation or recrystallization techniques .

Scientific Research Applications

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-phenyloxirane-2-carboxylate involves the reactivity of its epoxide ring and ester functional group. The epoxide ring is highly strained and can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis. The ester group can participate in nucleophilic substitution reactions, further expanding its utility in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an epoxide ring and an ester group, which provides it with distinct reactivity and versatility in various chemical reactions. Its ability to form phenylacetone through hydrolysis is particularly noteworthy in pharmaceutical research .

Properties

IUPAC Name

ethyl 2-methyl-3-phenyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-14-11(13)12(2)10(15-12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJLNEHAZVPEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40488661
Record name Ethyl 2-methyl-3-phenyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41232-97-7
Record name Ethyl 2-methyl-3-phenyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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